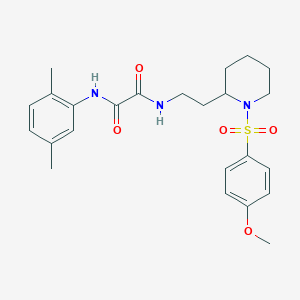

N1-(2,5-dimethylphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-17-7-8-18(2)22(16-17)26-24(29)23(28)25-14-13-19-6-4-5-15-27(19)33(30,31)21-11-9-20(32-3)10-12-21/h7-12,16,19H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMKVOZHVSFDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2,5-dimethylphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Characterized by a complex molecular structure, this compound includes a dimethylphenyl group, a piperidine moiety, and an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 461.6 g/mol .

Preliminary studies suggest that this compound may exert its biological effects through interaction with specific neurotransmitter receptors, particularly the 5-HT6 serotonin receptor. This interaction could modulate various neurochemical pathways associated with mood regulation and cognitive functions, indicating potential applications in treating disorders such as depression or anxiety .

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are often employed for purification. The unique structural configuration, particularly the 2,5-dimethyl substitution on the phenyl ring, significantly influences its biological activity compared to similar compounds .

Pharmacological Potential

This compound has shown promise in modulating various biological pathways. Key findings include:

- Enzyme Inhibition : Initial studies indicate that the compound may inhibit specific enzymes involved in disease processes, suggesting its potential as a therapeutic agent .

- Receptor Interaction : It has been noted for its ability to interact with various biological macromolecules, which is crucial for understanding its pharmacodynamics and pharmacokinetics .

Case Studies

Recent research has focused on the compound's effects on neurological disorders. For instance:

- Study on Serotonin Receptors : A study demonstrated that compounds targeting serotonin receptors can influence neurochemical pathways, supporting the hypothesis that this compound may have similar effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds in the same class:

| Compound | Molecular Formula | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| N1-(2,5-dimethylphenyl)-N2-(...) | 461.6 g/mol | Serotonin receptor modulation | |

| Similar Compound A | 445.5 g/mol | Enzyme inhibition | |

| Similar Compound B | 481.7 g/mol | Anticancer properties |

科学研究应用

N1-(2,5-dimethylphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related compounds have shown significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8, indicating potential for broader anticancer applications .

- Neurotransmitter Modulation : The piperidine structure suggests activity on neurotransmitter systems, particularly dopamine and norepinephrine transporters. Compounds with similar structures have demonstrated high affinity for these targets, which could be relevant for treating neuropsychiatric disorders .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer activity of related oxalamides, revealing that modifications to the aromatic rings significantly influenced their efficacy against specific cancer cell lines. The introduction of electron-donating groups enhanced cytotoxicity, suggesting a structure-activity relationship that could be applied to this compound .

Case Study 2: Neuropharmacology

Research into piperidine derivatives has shown promising results in modulating neurotransmitter levels in animal models. These studies highlight the potential of compounds similar to this compound in treating conditions like depression and anxiety through their action on monoamine transporters .

常见问题

Basic: What are the recommended synthetic routes for N1-(2,5-dimethylphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, and how are intermediates characterized?

Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Prepare the piperidinyl sulfonyl intermediate via nucleophilic substitution of 4-methoxyphenylsulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C) .

- Step 2: Functionalize the piperidine ring with an ethylamine side chain using reductive amination (NaBH3CN, MeOH) .

- Step 3: Couple the oxalamide core via carbodiimide-mediated (EDC/HOBt) condensation between 2,5-dimethylphenylamine and the piperidinyl-ethylamine intermediate .

Characterization: - NMR (1H/13C) to confirm regioselectivity of substitutions.

- HPLC-MS to verify purity (>98%) and molecular weight .

Basic: How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?

Answer:

Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, catalyst loading):

- Factorial Design: Screen variables (e.g., 2^3 factorial) to assess interactions between pH, solvent polarity, and reaction time .

- Response Surface Methodology (RSM): Optimize yield and selectivity by modeling non-linear relationships (e.g., quadratic models for temperature vs. catalyst ratio) .

- Byproduct Mitigation: Employ in situ IR spectroscopy to monitor intermediates and adjust quenching protocols (e.g., rapid cooling to prevent hydrolysis) .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from assay variability or impurity profiles. Strategies include:

- Orthogonal Assays: Compare results across in vitro (e.g., enzyme inhibition) and in silico (molecular docking) platforms to confirm target specificity .

- Impurity Profiling: Use LC-HRMS to quantify trace byproducts (e.g., sulfonamide degradation products) and correlate with bioactivity shifts .

- Dose-Response Reproducibility: Validate IC50 values across ≥3 independent labs using standardized protocols (e.g., ATPase inhibition assays with positive controls) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties and guide experimental design?

Answer:

- ADME Prediction: Use COMSOL Multiphysics or Schrödinger Suite to simulate:

- Toxicity Screening: Apply QSAR models to predict hepatotoxicity (e.g., structural alerts for reactive metabolites) .

- Experimental Validation: Prioritize in vivo studies for parameters with poor computational confidence (e.g., blood-brain barrier penetration) .

Advanced: What strategies ensure stability during long-term storage of this sulfonamide-containing compound?

Answer: Stability is influenced by hygroscopicity and light sensitivity:

- Storage Conditions:

- Degradation Pathways:

- Photostability: Conduct ICH Q1B testing (UV/Vis exposure) to identify light-sensitive moieties (e.g., aryl sulfonyl groups) .

- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions to profile degradation products .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinases) in live cells .

- Pathway Analysis: Combine RNA-seq and phosphoproteomics to map downstream signaling effects (e.g., mTOR inhibition) .

- Negative Controls: Employ scaffold-hopping analogs (e.g., piperidine-to-pyrrolidine substitution) to rule off-target effects .

Advanced: What analytical techniques are critical for resolving stereochemical ambiguities in the piperidinyl sulfonyl moiety?

Answer:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA gradients to separate enantiomers .

- VCD (Vibrational Circular Dichroism): Compare experimental and calculated spectra to assign absolute configuration .

- X-ray Crystallography: Resolve crystal structures of co-crystallized derivatives (e.g., with tartaric acid) to confirm stereochemistry .

Advanced: How to design a robust impurity profiling protocol compliant with ICH Q3A/B guidelines?

Answer:

- Thresholds: Quantify impurities ≥0.10% using HPLC-UV/DAD with bracketing standards .

- Identification: Apply LC-QTOF-MS/MS with collision-induced dissociation (CID) to fragment unknowns .

- Toxicological Assessment: Cross-reference impurities with DEREK Nexus to flag structural alerts (e.g., genotoxic nitroso groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。